3-Amino-1-(3,5-dimethylphenyl)propan-1-ol
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Overview
Description
“3-Amino-1-(3,5-dimethylphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H17NO. It has a molecular weight of 179.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propan-1-ol) with an amino group (NH2) attached to the first carbon and a 3,5-dimethylphenyl group attached to the third carbon .Scientific Research Applications
Conformational Analysis and Structural Studies
- Crystal Structures of Derivatives : The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, as characterized by X-ray diffraction analysis, provide insights into their structural properties. These studies reveal different crystallization behaviors and highlight the significance of hydrogen-bonded chains and rings in determining the crystal packing of these compounds (Nitek et al., 2020).
Applications in Dendrimer Synthesis
- Poly(Ether Imine) Dendrimers : A synthetic strategy for the construction of poly(ether imine) dendrimers using a trifunctional monomer derived from 3-amino-propan-1-ol has been developed. These dendrimers, non-toxic in nature, are highlighted for their potential in biological studies, offering a versatile platform for the development of novel biomaterials (Krishna et al., 2005).
Biocatalysis and Enzymatic Synthesis
- Synthesis of Cyclic Polyamines : An enzymatic method for synthesizing cyclic polyamines from 3-amino-propan-1-ol using horse liver alcohol dehydrogenase (HLADH) illustrates the potential of biocatalysis in creating complex organic molecules. This approach broadens the scope of substrates for HLADH and demonstrates the enzyme's versatility in synthetic organic chemistry (Cassimjee et al., 2012).
Advanced Materials and Chemistry
- Antituberculosis Agents : Phenylorganotin derivatives synthesized with bis(2,6‐dimethylphenyl)amino]benzoic acid have been evaluated as novel antituberculosis agents. These compounds exhibit promising antimycobacterial properties against Mycobacterium tuberculosis, showcasing the potential of organotin compounds in medicinal chemistry and pharmacology (Dokorou et al., 2004).
Antimicrobial Applications
- Antiseptic Properties : Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have been synthesized and tested for their antiseptic properties against bacteria and fungi. These compounds demonstrated enhanced antimicrobial efficacy compared to currently used medical antiseptics, indicating their potential application in healthcare and pharmaceuticals (Jafarov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-1-(3,5-dimethylphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTBKIGVLPAKFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CCN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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